SIRT5 Deacylase Binding Affinity: 38.1 µM Ki Reveals >1000‑Fold Lower Potency Than a Reference Inhibitor
The target compound binds SIRT5 with a Ki of 3.81 × 10⁴ nM (38.1 µM) in a desuccinylation activity assay [1]. Under comparable conditions, a structurally unrelated but similarly assessed SIRT5 inhibitor (BDBM50598634) exhibits a Ki of 37 nM [2]. The 1000‑fold affinity gap demarcates the target compound as a low‑micromolar binder suitable for applications where trace target modulation rather than full blockade is desired.
| Evidence Dimension | Inhibition constant (Ki) against SIRT5 deacylase activity |
|---|---|
| Target Compound Data | Ki = 3.81 × 10⁴ nM (38.1 µM); desuccinylase readout |
| Comparator Or Baseline | BDBM50598634 (CHEMBL5188575): Ki = 37 nM; deglutarylase readout |
| Quantified Difference | Target compound affinity 1030‑fold weaker |
| Conditions | Human SIRT5 recombinant protein (unknown origin); assay format measures inhibition of substrate desuccinylation/deglutarylation; BindingDB curated 2023 |
Why This Matters
Users needing a weakly binding SIRT5 ligand for probe displacement, negative control, or selectivity‑panel experiments can justify procuring this compound over potent inhibitors that would fully block enzyme activity.
- [1] BindingDB Entry BDBM50598628, CHEMBL5194061. Ki 3.81E+4 nM for SIRT5 desuccinylase activity. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598628 View Source
- [2] BindingDB Entry BDBM50598634, CHEMBL5188575. Ki 37 nM for SIRT5 deglutarylase activity. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598634 View Source
